Phenylacetylrinvanil

描述

属性

分子式 |

C34H49NO4 |

|---|---|

分子量 |

535.8 g/mol |

IUPAC 名称 |

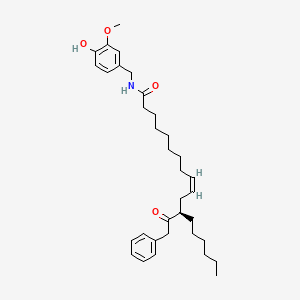

(Z,12R)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide |

InChI |

InChI=1S/C34H49NO4/c1-3-4-5-15-20-30(32(37)25-28-18-13-12-14-19-28)21-16-10-8-6-7-9-11-17-22-34(38)35-27-29-23-24-31(36)33(26-29)39-2/h10,12-14,16,18-19,23-24,26,30,36H,3-9,11,15,17,20-22,25,27H2,1-2H3,(H,35,38)/b16-10-/t30-/m1/s1 |

InChI 键 |

STBVSPCCKFGBHG-DJVRBGHSSA-N |

手性 SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2 |

规范 SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)C(=O)CC2=CC=CC=C2 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Phenylacetylrinvanil on TRPV1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylrinvanil (PhAR) is a synthetic, ultra-potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel pivotal in pain perception, thermosensation, and neurogenic inflammation.[1] Exhibiting significantly greater potency than its natural counterpart, capsaicin (B1668287), PhAR serves as a critical tool for dissecting the complex physiology of the TRP channel family and for the development of novel analgesic therapies.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of PhAR on TRPV1 receptors, detailing its binding characteristics, the signaling pathways it triggers, and the subsequent receptor desensitization. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying molecular and cellular processes.

Introduction to this compound and the TRPV1 Receptor

The TRPV1 receptor, a member of the transient receptor potential family of ion channels, is a polymodal sensor activated by a variety of stimuli, including noxious heat (>43°C), acidic conditions (pH < 6), and endogenous and exogenous chemical ligands.[3][4] Its activation leads to a flux of cations, primarily Ca2+ and Na+, into the cell, resulting in depolarization and the generation of action potentials in sensory neurons.[2][3][5] This process is fundamental to the sensation of pain.

This compound is a synthetic vanilloid designed for high-affinity and potent activation of the TRPV1 receptor.[1] Its chemical structure, featuring a phenylacetyl group, confers a unique pharmacological profile characterized by sustained receptor activation and subsequent profound desensitization.[1][2] This makes PhAR an invaluable research tool for studying TRPV1 function and a potential lead compound for therapeutic development.

Quantitative Data on this compound-TRPV1 Interaction

The potency and efficacy of this compound and its derivatives have been quantified in various assays. The following tables summarize the key quantitative data available.

| Compound | Assay Type | Parameter | Value | Species | Reference |

| This compound | Functional Assay | EC50 | 90 pM | Not Specified | [6] |

| Resiniferatoxin (RTX) | Functional Assay | EC50 | 11 pM | Not Specified | [6] |

| 6-iodo-PhAR | Functional Assay (Antagonist) | IC50 | 6 nM | Human | [3] |

| 6-iodo-PhAR | Binding Assay (Antagonist) | Kd | 0.54 nM | Human | [3] |

| N-Arachidonoyl dopamine | Functional Assay | EC50 | ~50 nM | Human | [7] |

| N-Oleyl-dopamine | Binding Assay | Ki | 36 nM | Human | [7] |

Table 1: Potency and Affinity of this compound and Related Compounds for the TRPV1 Receptor.

Mechanism of Action: From Binding to Cellular Response

The interaction of this compound with the TRPV1 receptor initiates a cascade of molecular events leading to neuronal excitation and subsequent desensitization.

Binding to the Vanilloid Pocket

PhAR, like other vanilloids, binds to a specific site on the intracellular side of the TRPV1 receptor known as the vanilloid binding pocket.[8][9] This pocket is formed by residues in the transmembrane domains S3 and S4, and the S4-S5 linker.[9][10][11] Key amino acid residues, including Y511, S512, M547, and T550, have been identified as crucial for vanilloid sensitivity.[9][10][11] The binding of PhAR to this site is thought to induce a conformational change in the receptor, leading to the opening of the ion channel.

Channel Gating and Cation Influx

Upon binding of PhAR, the TRPV1 channel opens, allowing the influx of cations down their electrochemical gradient.[3][5] The channel is highly permeable to Ca2+, leading to a rapid and significant increase in intracellular calcium concentration ([Ca2+]i).[2][4] This influx of positive ions depolarizes the cell membrane, which, if it reaches the threshold, triggers the firing of action potentials in sensory neurons, signaling pain and heat.[2][5]

Downstream Signaling Pathways

The rise in intracellular Ca2+ acts as a second messenger, activating a variety of downstream signaling pathways that modulate neuronal function and contribute to the overall cellular response to PhAR.

-

Protein Kinase C (PKC) and Protein Kinase A (PKA): Increased [Ca2+]i can activate PKC, which in turn can phosphorylate TRPV1, sensitizing the receptor to subsequent stimuli.[2][12] PKA can also phosphorylate TRPV1, playing a role in the modulation of receptor activity and desensitization.[2][12]

-

Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): This kinase is also activated by the influx of Ca2+ and is involved in the sensitization and desensitization of TRPV1.[2][12][13]

Figure 1. Signaling pathway of PhAR-mediated TRPV1 activation.

Receptor Desensitization

A hallmark of potent TRPV1 agonists like PhAR is the induction of profound and long-lasting receptor desensitization.[2][14][15] This process is primarily dependent on the influx of Ca2+.[2][14] The sustained elevation of intracellular Ca2+ triggers several mechanisms that lead to a reduction in receptor activity:

-

Calcineurin-mediated dephosphorylation: The Ca2+-dependent phosphatase calcineurin can dephosphorylate TRPV1, leading to its desensitization.[16]

-

Phosphatidylinositol 4,5-bisphosphate (PIP2) depletion: Activation of phospholipase C (PLC) by Ca2+ can lead to the hydrolysis of PIP2, a membrane phospholipid that is required for TRPV1 activity. Depletion of PIP2 contributes to receptor desensitization.[17][18]

-

Receptor internalization and degradation: Prolonged agonist exposure can promote the endocytosis of TRPV1 receptors and their subsequent degradation in lysosomes, reducing the number of functional receptors on the cell surface.[16]

This desensitization is the basis for the analgesic effects of vanilloids, as it renders sensory neurons less responsive to noxious stimuli.[14]

Figure 2. Workflow for characterizing novel TRPV1 agonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of PhAR's effects on TRPV1.

Radioligand Binding Assay with [³H]-Resiniferatoxin ([³H]-RTX)

This assay is used to determine the binding affinity (Ki) of PhAR for the TRPV1 receptor by measuring its ability to compete with the binding of a radiolabeled high-affinity agonist, [³H]-RTX.

Materials:

-

HEK293 cells stably expressing human or rat TRPV1

-

Cell harvesting buffer (e.g., PBS)

-

Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.2% BSA)

-

[³H]-RTX (specific activity ~40-60 Ci/mmol)

-

This compound (PhAR)

-

Non-labeled RTX (for non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture and harvest TRPV1-expressing HEK293 cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, varying concentrations of PhAR (or vehicle for total binding), and a fixed concentration of [³H]-RTX (typically near its Kd, e.g., 20-50 pM).

-

For determination of non-specific binding, add a high concentration of non-labeled RTX (e.g., 1 µM).

-

Add the membrane preparation (typically 20-50 µg of protein per well).

-

Incubate at 37°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of PhAR.

-

Determine the IC50 value (the concentration of PhAR that inhibits 50% of specific [³H]-RTX binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-RTX and Kd is its dissociation constant.

-

Calcium Imaging Assay with Fura-2 AM

This functional assay measures the ability of PhAR to activate TRPV1 by monitoring changes in intracellular calcium concentration ([Ca2+]i).

Materials:

-

HEK293 cells transiently or stably expressing TRPV1, or primary dorsal root ganglion (DRG) neurons

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

This compound (PhAR)

-

Ionomycin (B1663694) (for maximal Ca2+ response)

-

EGTA (for minimal Ca2+ response)

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation at 340 nm and 380 nm, emission at ~510 nm)

Protocol:

-

Cell Preparation and Dye Loading:

-

Plate cells on glass coverslips and allow them to adhere.

-

Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells (approximately 30 minutes).

-

-

Calcium Imaging:

-

Mount the coverslip onto the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBSS.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Apply PhAR at various concentrations to the cells via the perfusion system.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

At the end of the experiment, apply ionomycin to obtain the maximum fluorescence ratio (Rmax), followed by a Ca2+-free solution with EGTA to obtain the minimum fluorescence ratio (Rmin).

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio for each time point.

-

The change in [Ca2+]i is proportional to the change in this ratio.

-

Plot the peak change in the fluorescence ratio against the log concentration of PhAR to generate a dose-response curve and determine the EC50 value.

-

Intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).[19]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV1 channels in response to PhAR application, providing information on the kinetics of channel activation and desensitization.

Materials:

-

HEK293 cells expressing TRPV1

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 ATP, 0.1 GTP, pH 7.2)

-

This compound (PhAR)

Protocol:

-

Cell Preparation and Pipette Pulling:

-

Plate cells at a low density to allow for easy access to individual cells.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

-

Electrophysiological Recording:

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply voltage ramps or steps to measure baseline currents.

-

Apply PhAR at various concentrations to the cell using a rapid perfusion system.

-

Record the inward current elicited by PhAR.

-

To study desensitization, apply a prolonged pulse of PhAR and monitor the decay of the current over time.

-

-

Data Analysis:

-

Measure the peak current amplitude at each PhAR concentration.

-

Plot the normalized current against the log concentration of PhAR to generate a dose-response curve and determine the EC50.

-

Analyze the time course of the current to determine the kinetics of activation and desensitization (e.g., by fitting the current traces with exponential functions).

-

Conclusion

This compound is a powerful tool for the investigation of TRPV1 receptor function. Its ultra-potent agonistic activity allows for the precise modulation of the receptor, facilitating detailed studies of its activation, signaling, and desensitization mechanisms. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the interaction of PhAR and other novel compounds with the TRPV1 receptor. A thorough understanding of the mechanism of action of potent agonists like PhAR is essential for the rational design and development of new therapeutic agents targeting the TRPV1 receptor for the treatment of pain and other sensory disorders.

References

- 1. This compound | Potent TRPV1 Agonist | RUO [benchchem.com]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for TRPV1 agonists? [synapse.patsnap.com]

- 4. Frontiers | A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel [frontiersin.org]

- 5. Antineoplastic activity of rinvanil and this compound in leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. TRPV1 - Wikipedia [en.wikipedia.org]

- 8. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRPV1 structures in distinct conformations reveal mechanisms of activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular determinants of vanilloid sensitivity in TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dea.lib.unideb.hu [dea.lib.unideb.hu]

- 12. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Calcium-dependent desensitization of vanilloid receptor TRPV1: a mechanism possibly involved in analgesia induced by topical application of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of palvanil in the mouse gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Molecular Determinants of Phosphatidylinositol 4,5-Bisphosphate (PI(4,5)P2) Binding to Transient Receptor Potential V1 (TRPV1) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moodle2.units.it [moodle2.units.it]

Phenylacetylrinvanil: A Comprehensive Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylrinvanil (PhAR) is a synthetic, ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception, inflammation, and thermosensation.[1] Its potency, reported to be up to 1,000 times greater than that of capsaicin, the pungent component in chili peppers, has made it a valuable tool in neuroscience and pharmacology research.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing how its chemical structure influences its biological activity. The guide also outlines key experimental protocols and visualizes the intricate signaling pathways associated with its mechanism of action.

Core Structure and Potency

The chemical structure of this compound is (Z,12R)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-12-(2-phenylacetyl)octadec-9-enamide. Its remarkable potency as a TRPV1 agonist is largely attributed to the presence of the phenylacetyl group at the 12-position of the ricinoleyl backbone. This modification significantly enhances its affinity for the TRPV1 receptor compared to its parent compound, rinvanil, and the archetypal agonist, capsaicin.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its analogs is highly sensitive to structural modifications, particularly at the vanillyl head and the acyl tail.

Key Determinants of Agonist Activity:

-

The Vanillyl Group: The 4-hydroxy-3-methoxyphenyl moiety, common to many vanilloids, is crucial for agonist activity. Hydrogen bonding interactions involving the hydroxyl and methoxy (B1213986) groups are thought to be critical for binding to the TRPV1 receptor.

-

The Phenylacetyl Tail: As previously mentioned, the introduction of a phenylacetyl group at the 12-position of the fatty acid chain is a key determinant of PhAR's high potency. This bulky, aromatic group likely engages in favorable hydrophobic and π-π stacking interactions within the receptor's binding pocket.

From Agonist to Antagonist: The Role of Halogenation

A fascinating aspect of this compound's SAR is the dramatic shift from potent agonism to powerful antagonism upon halogenation of the vanillyl ring. This "functional switch" provides a valuable strategy for the rational design of TRPV1 inhibitors.

-

Iodination: The introduction of an iodine atom to the vanillyl ring completely abolishes agonist activity and transforms the molecule into a potent TRPV1 antagonist. Specifically, 6-iodo-phenylacetylrinvanil (6-I-PhAR) has been identified as a highly potent antagonist with an IC50 value in the nanomolar range.

Quantitative Structure-Activity Relationship Data

The following table summarizes the available quantitative data on the structure-activity relationship of this compound and related compounds, focusing on their interaction with the TRPV1 receptor.

| Compound | Modification | Biological Activity | Potency (IC50/EC50) |

| This compound | - | TRPV1 Agonist | High (ultrapotent) |

| 6-Iodo-Phenylacetylrinvanil | Iodination at the 6-position of the vanillyl ring | TRPV1 Antagonist | ~6 nM |

| Capsaicin | Reference Agonist | TRPV1 Agonist | ~100-700 nM |

| Rinvanil | Lacks the phenylacetyl group | TRPV1 Agonist | Less potent than PhAR |

This compound in Cancer Research

Beyond its role as a TRPV1 modulator, this compound has demonstrated promising antineoplastic properties. Studies have shown that PhAR exhibits selective cytotoxicity and induces apoptosis in leukemia cell lines, while showing less sensitivity in normal hematopoietic cells. This selective action suggests its potential as a lead compound for the development of novel anticancer agents. The IC50 values for its antiproliferative effects in various leukemia cell lines are reported to be in the low micromolar range.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activity.

TRPV1 Activation Assay (Intracellular Calcium Measurement)

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]) in response to TRPV1 activation using a fluorescent calcium indicator.

Materials:

-

HEK-293 cells stably expressing human TRPV1

-

Fura-2 AM (calcium indicator dye)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound or other test compounds

-

Capsaicin (positive control)

-

Capsazepine (TRPV1 antagonist, negative control)

-

Fluorescence microplate reader or microscope

Procedure:

-

Cell Culture: Plate HEK-293-TRPV1 cells in 96-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM loading solution in HBSS for 60 minutes at 37°C.

-

Wash: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Compound Addition: Add this compound or other test compounds at various concentrations to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm. The ratio of the fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.

-

Data Analysis: Calculate the change in the 340/380 fluorescence ratio over time to determine the extent of TRPV1 activation. EC50 values can be calculated from dose-response curves.

Cytotoxicity Assay (Sulforhodamine B Assay)

This colorimetric assay is used to determine cell viability by measuring cellular protein content.

Materials:

-

Leukemia cell lines (e.g., P388, J774)

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed leukemia cells in 96-well plates and allow them to attach or stabilize for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

-

Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Air dry the plates.

-

Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of living cells. Calculate the percentage of cell viability compared to untreated controls and determine the IC50 value.

Apoptosis Determination (DNA Laddering Assay)

This assay detects the characteristic fragmentation of genomic DNA that occurs during apoptosis.

Materials:

-

Leukemia cell lines

-

This compound

-

Lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent)

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Agarose (B213101) gel electrophoresis system

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green)

Procedure:

-

Cell Treatment: Treat leukemia cells with an effective concentration of this compound to induce apoptosis.

-

Cell Lysis: Harvest the cells and lyse them using the lysis buffer.

-

RNA and Protein Digestion: Treat the lysate with RNase A to degrade RNA, followed by Proteinase K to digest proteins.

-

DNA Extraction: Perform phenol:chloroform:isoamyl alcohol extraction to purify the DNA, followed by ethanol precipitation.

-

Gel Electrophoresis: Resuspend the DNA pellet and run it on an agarose gel.

-

Visualization: Stain the gel with a DNA stain and visualize the DNA under UV light. A characteristic "ladder" of DNA fragments in multiples of ~180-200 base pairs indicates apoptosis.

Signaling Pathways and Visualizations

Activation of the TRPV1 receptor by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions.

TRPV1 Signaling Pathway

The binding of this compound to the TRPV1 channel induces a conformational change, opening the channel pore and allowing the influx of cations, predominantly Ca2+ and Na+. The subsequent increase in intracellular Ca2+ concentration is a key event that triggers a variety of downstream signaling pathways.

-

Protein Kinase A (PKA) and Protein Kinase C (PKC): These kinases are known to modulate the activity of TRPV1. Inflammatory mediators can activate PKA and PKC, which in turn phosphorylate the TRPV1 channel. This phosphorylation sensitizes the receptor, lowering its activation threshold and potentiating the response to agonists like this compound.

-

Calmodulin (CaM): The influx of Ca2+ can lead to the activation of Ca2+/calmodulin-dependent signaling pathways. CaM can directly interact with the TRPV1 channel, contributing to its desensitization, a process that leads to a reduction in channel activity despite the continued presence of the agonist.

-

Apoptosis Induction: In cancer cells, the sustained elevation of intracellular Ca2+ can trigger the intrinsic apoptotic pathway. This involves the activation of caspases and ultimately leads to programmed cell death.

References

Phenylacetylrinvanil: A Technical Guide to a High-Potency Capsaicinoid for Advanced Research

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery, development, and experimental application of Phenylacetylrinvanil (PhAR), a novel and ultrapotent synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of PhAR, including its mechanism of action, synthesis, and key experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction: The Emergence of a Potent Capsaicinoid

This compound (PhAR) is a synthetic capsaicinoid distinguished by its significantly greater potency as a TRPV1 agonist compared to its natural counterpart, capsaicin (B1668287).[1][2] Structurally, it is a hybrid molecule that combines a vanillamide moiety, characteristic of TRPV1 agonists, with a phenylacetyl group.[1][3] This unique structure confers a distinct pharmacological profile, characterized by sustained receptor activation and subsequent desensitization.[1] As a powerful tool for modulating TRPV1, PhAR is invaluable for investigating pain signaling pathways, neuroinflammatory processes, and the development of novel analgesic therapies.[1] Furthermore, emerging research has highlighted its selective cytotoxic and pro-apoptotic effects in certain cancer cell lines, suggesting potential applications in oncology research.

Mechanism of Action: Potent and Selective TRPV1 Agonism

The primary mechanism of action of this compound is its function as a potent and selective agonist for the TRPV1 receptor.[1] TRPV1, a non-selective cation channel, plays a critical role in the perception of noxious stimuli, including heat and chemical irritants.[1] The potency of PhAR is reported to be on a similar level to the ultrapotent vanilloid, resiniferatoxin, and is approximately 1,000 times more potent than capsaicin in its affinity for TRPV1 receptors.[2]

Activation of the TRPV1 channel by PhAR leads to an influx of cations, primarily calcium (Ca²⁺), into the neuron. This influx depolarizes the cell, initiating a cascade of intracellular signaling events. Prolonged activation of the TRPV1 channel by a potent agonist like PhAR results in a significant increase in intracellular Ca²⁺ concentration, which in turn triggers a state of desensitization, rendering the receptor unresponsive to further stimuli.[1] This desensitization is a key mechanism underlying the analgesic effects of capsaicinoids.[1][2] The signaling pathways modulated by TRPV1 activation are complex and involve protein kinase A (PKA) and protein kinase C (PKC).[1]

Signaling Pathway of TRPV1 Activation by this compound

Caption: TRPV1 signaling cascade initiated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound, providing a basis for comparison with other compounds.

Table 1: Comparative Potency of TRPV1 Agonists

| Compound | Receptor | Potency Comparison | Reference |

| This compound (PhAR) | TRPV1 | ~1,000x more potent than Capsaicin | [2] |

| This compound (PhAR) | TRPV1 | Similar potency to Resiniferatoxin | [1] |

| Capsaicin | TRPV1 | Benchmark natural agonist | [2] |

| Resiniferatoxin | TRPV1 | Ultrapotent natural agonist | [1] |

Table 2: In Vitro Antiproliferative Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| P388 | Murine Leukemia | 49 | |

| J774 | Murine Leukemia | 10 | |

| WEHI-3 | Murine Leukemia | 31 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Chemoenzymatic Synthesis of this compound

This compound can be synthesized from castor oil via two primary chemoenzymatic routes. The following is a generalized protocol based on described methods.[4]

Route A: Aminolysis followed by Acylation

-

Methanolysis of Castor Oil: Convert castor oil to methyl ricinoleate (B1264116) (MeRic).

-

Chemoselective Aminolysis: Catalyze the aminolysis of MeRic with vanillylamine (B75263) using Candida antarctica lipase (B570770) B (CaLB) to yield rinvanil.

-

Acylation: React rinvanil with phenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP).

-

Regioselective Deacylation: Perform a regioselective deacylation to obtain this compound. This route has a reported global yield of approximately 51%.[4]

Route B: Acylation followed by Aminolysis (Higher Yield)

-

Methanolysis of Castor Oil: As in Route A, produce methyl ricinoleate (MeRic).

-

Chemical Acylation: Acylate the hydroxyl group of MeRic with phenylacetic acid using DCC and DMAP as coupling agents to produce methyl 12-phenylacetylricinoleate.

-

Chemoselective Aminolysis: Catalyze the chemoselective aminolysis of the methyl ester group of methyl 12-phenylacetylricinoleate with vanillylamine using CaLB. This route has a reported global yield of approximately 70%.[4]

Caption: High-yield chemoenzymatic synthesis route for this compound.

Calcium Influx Assay for TRPV1 Activation

This protocol outlines a method for measuring the activation of TRPV1 by this compound through monitoring intracellular calcium changes.

Materials:

-

HEK-293 cells stably expressing human TRPV1 (or other suitable cell line)

-

Culture medium (e.g., DMEM/F12 with 10% FBS)

-

Assay buffer (e.g., HBSS with 2 mM CaCl₂ and 20 mM HEPES)

-

Calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)

-

This compound stock solution (in DMSO)

-

Capsaicin (positive control)

-

TRPV1 antagonist (e.g., capsazepine, negative control)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence microplate reader with automated liquid handling

Procedure:

-

Cell Seeding: Plate TRPV1-expressing cells in the microplate at a suitable density and culture overnight to allow for attachment.

-

Dye Loading: Remove the culture medium and add the calcium indicator dye, resuspended in assay buffer. Incubate for at least 1-2 hours at 37°C.

-

Compound Preparation: During dye loading, prepare serial dilutions of this compound and control compounds in assay buffer.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells in the microplate reader.

-

Compound Addition: Add the prepared dilutions of this compound, capsaicin, or antagonist to the respective wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to detect changes in intracellular calcium concentration.

-

Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the response as a function of compound concentration to determine the EC₅₀ value.

Sulforhodamine B (SRB) Assay for Cell Proliferation

This protocol details the SRB assay to determine the antiproliferative effects of this compound.[5][6][7][8][9]

Materials:

-

Target cancer cell lines (e.g., P388, J774, WEHI-3)

-

Complete culture medium

-

This compound

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired period (e.g., 72 hours). Include untreated and vehicle controls.

-

Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates four to five times with water to remove TCA and air dry.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry completely.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye. Shake for 5-10 minutes.

-

Absorbance Measurement: Read the absorbance at approximately 510-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

DNA Laddering Assay for Apoptosis

This protocol describes a method to visualize DNA fragmentation, a hallmark of apoptosis, induced by this compound.[10][11]

Materials:

-

Cells treated with this compound

-

TES lysis buffer

-

RNase A

-

Proteinase K

-

Loading buffer

-

TAE buffer

-

Ethidium bromide or other DNA stain

-

DNA size markers

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells and centrifuge to obtain a cell pellet.

-

Cell Lysis: Resuspend the cell pellet in TES lysis buffer and vortex vigorously.

-

RNA and Protein Digestion: Incubate with RNase A at 37°C, followed by incubation with Proteinase K at 50°C.

-

DNA Extraction: Extract the DNA using standard phenol-chloroform extraction or a DNA extraction kit.

-

Agarose Gel Electrophoresis: Mix the DNA samples with loading buffer and load onto a 1-1.5% agarose gel containing a DNA stain. Run the gel at a low voltage.

-

Visualization: Visualize the DNA fragments under UV light. Apoptotic cells will show a characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs.

Summary and Future Directions

This compound stands out as a highly potent and selective TRPV1 agonist with significant potential for research in pain, neuroinflammation, and oncology. Its robust synthesis from a renewable resource adds to its appeal for broader scientific investigation. While preclinical data on its analgesic and anticancer activities are promising, further research is required to fully elucidate its pharmacokinetic and pharmacodynamic profiles in vivo. To date, there is no publicly available information on this compound entering clinical trials. The detailed experimental protocols provided in this whitepaper serve as a foundation for researchers to explore the multifaceted biological activities of this compelling capsaicinoid. Future studies should focus on determining its precise EC₅₀ for TRPV1 activation across different species, comprehensive in vivo efficacy and safety studies, and exploration of its therapeutic potential in various disease models.

References

- 1. This compound | Potent TRPV1 Agonist | RUO [benchchem.com]

- 2. Antineoplastic activity of rinvanil and this compound in leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. SRB assay for measuring target cell killing [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Phenylacetylrinvanil as a TRPV1 Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylrinvanil (PhAR), also known as IDN5890, is a synthetic capsaicin (B1668287) analogue that has emerged as an ultrapotent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, potency, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of TRPV1 agonists.

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a molecular integrator of noxious stimuli, including heat, protons (acidic conditions), and various exogenous and endogenous chemical ligands.[1][2] The activation of TRPV1 is a key event in the signaling of pain and neurogenic inflammation, making it a significant target for the development of novel analgesics and anti-inflammatory agents.

This compound is a structurally unique vanilloid, characterized by the esterification of the hydroxyl group of rinvanil with phenylacetic acid. This modification results in a compound with exceptionally high potency as a TRPV1 agonist, significantly surpassing that of capsaicin and comparable to the potent phorboid compound, resiniferatoxin.[3] This guide will delve into the quantitative aspects of this compound's interaction with the TRPV1 receptor, outline detailed protocols for its experimental evaluation, and visualize the key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The potency of this compound as a TRPV1 agonist has been quantified through in vitro functional assays. The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other key TRPV1 agonists, providing a clear comparison of their relative potencies at the human TRPV1 (hTRPV1) receptor.

| Compound | Agonist/Antagonist | Receptor | Potency (EC50) | Reference |

| This compound (PhAR) | Agonist | hTRPV1 | 90 pM | [4] |

| Resiniferatoxin (RTX) | Agonist | hTRPV1 | 11 pM | [4] |

| Olvanil | Agonist | hTRPV1 | 0.7 nM | [4] |

| Rinvanil | Agonist | hTRPV1 | 6 nM | [4] |

| Capsaicin | Agonist | hTRPV1 | ~100-700 nM | [1][5] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly binding to and activating the TRPV1 channel. This interaction leads to a conformational change in the channel protein, opening a pore that is permeable to cations, most notably calcium (Ca2+) and sodium (Na+). The influx of these ions into the neuron leads to membrane depolarization and the initiation of an action potential, which is transmitted to the central nervous system and perceived as pain or heat.[6]

A key characteristic of potent TRPV1 agonists like this compound is the induction of receptor desensitization following prolonged activation. This process is primarily dependent on the significant influx of Ca2+ through the channel. The elevated intracellular Ca2+ concentration triggers a cascade of downstream signaling events, including the activation of protein kinase C (PKC), protein kinase A (PKA), and the calcium-dependent phosphatase calcineurin. These signaling molecules can phosphorylate or dephosphorylate the TRPV1 channel, leading to its desensitization and a subsequent reduction in neuronal excitability. This desensitization is the basis for the paradoxical analgesic effect of TRPV1 agonists.[7][8]

Furthermore, studies have indicated that this compound can induce apoptosis in certain cancer cell lines, suggesting that its activation of TRPV1 can trigger downstream pathways leading to programmed cell death.[9][10]

Experimental Protocols

The characterization of this compound as a TRPV1 agonist relies on a suite of well-established in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Calcium Imaging Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration in cells expressing the TRPV1 receptor.

Materials:

-

HEK293 cells stably or transiently expressing human TRPV1 (hTRPV1).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fluo-4 AM or Fura-2 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

This compound stock solution (in DMSO).

-

Capsaicin and Ionomycin (positive controls).

-

Capsazepine or other TRPV1 antagonist (negative control).

-

96-well black-walled, clear-bottom microplates.

-

Fluorescence microplate reader or fluorescence microscope.

Protocol:

-

Cell Seeding: Seed TRPV1-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM or Fura-2 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

-

Compound Addition: Add varying concentrations of this compound (and controls) to the wells.

-

Fluorescence Measurement: Immediately begin measuring fluorescence intensity using a microplate reader (for Fluo-4 AM: Ex/Em ~494/516 nm; for Fura-2 AM: ratiometric imaging at Ex 340/380 nm and Em ~510 nm).

-

Data Analysis: The change in fluorescence intensity over time is proportional to the increase in intracellular calcium. Plot the peak fluorescence change against the logarithm of the this compound concentration to determine the EC50 value.

Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through the TRPV1 channel in response to this compound application.

Materials:

-

TRPV1-expressing cells (as above).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2).

-

This compound stock solution.

Protocol:

-

Cell Preparation: Plate TRPV1-expressing cells on coverslips suitable for microscopy.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Under microscopic guidance, form a high-resistance seal (GΩ seal) between the micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Compound Application: Perfuse the cell with the extracellular solution containing this compound at various concentrations.

-

Current Recording: Record the inward and outward currents elicited by the application of this compound.

-

Data Analysis: Measure the peak current amplitude at each concentration and plot a dose-response curve to determine the EC50.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to assess the antiproliferative and cytotoxic effects of this compound on cancer cell lines.[9]

Materials:

-

Leukemia cell lines (e.g., P388, J774, WEHI-3).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution.

-

Trichloroacetic acid (TCA).

-

Sulforhodamine B (SRB) solution.

-

Tris base solution.

-

96-well microplates.

-

Microplate reader.

Protocol:

-

Cell Seeding: Seed leukemia cells into 96-well plates at an appropriate density.

-

Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

-

Staining: Wash the plates with water and then stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at ~515 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the cell number. Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is an exceptionally potent and selective TRPV1 agonist with a pharmacological profile that makes it a valuable tool for investigating the role of TRPV1 in various physiological and pathological processes. Its high potency, coupled with its ability to induce profound receptor desensitization, underscores its potential for the development of novel therapeutics, particularly in the areas of analgesia and oncology. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel TRPV1 modulators. Continued research into the intricate signaling pathways activated by this compound will be crucial in fully elucidating its therapeutic potential.

References

- 1. Functional properties of the high-affinity TRPV1 (VR1) vanilloid receptor antagonist (4-hydroxy-5-iodo-3-methoxyphenylacetate ester) iodo-resiniferatoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRPV1 - Wikipedia [en.wikipedia.org]

- 3. Novel methodology to identify TRPV1 antagonists independent of capsaicin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ki Summary [bindingdb.org]

- 9. Antineoplastic activity of rinvanil and this compound in leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unraveling TRPV1’s Role in Cancer: Expression, Modulation, and Therapeutic Opportunities with Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

Phenylacetylrinvanil (PhAR): A Technical Guide to its Role in Nociception and Thermosensation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylacetylrinvanil (PhAR) is a synthetic, ultrapotent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[1] This technical guide provides an in-depth analysis of PhAR's mechanism of action, its effects on nociception and thermosensation, and detailed experimental protocols for its study. PhAR's high potency and unique pharmacological profile make it a valuable tool for investigating TRPV1-mediated signaling pathways and for the development of novel analgesic drugs. This document summarizes the available quantitative data, outlines experimental methodologies, and visualizes the underlying molecular and experimental workflows.

Introduction to this compound (PhAR)

This compound is a structural analog of capsaicin (B1668287), the pungent component of chili peppers.[1] It is distinguished by its significantly higher potency as a TRPV1 agonist, reportedly being up to 1,000 times more potent than capsaicin in its affinity for the receptor.[1] Unlike capsaicin, PhAR is devoid of pungency, which makes it a more manageable tool for in vivo research and a potential candidate for therapeutic development.[1] Its primary mechanism of action is the activation of TRPV1, a non-selective cation channel predominantly expressed in primary sensory neurons, which are critical for transducing noxious thermal and chemical stimuli.[1][2]

Quantitative Data on this compound and Related Compounds

The following table summarizes the available quantitative data for this compound and its derivatives, providing a comparative overview of their potency at the TRPV1 receptor.

| Compound | Target | Assay Type | Potency (IC₅₀) | Notes | Reference |

| This compound (PhAR) | TRPV1 | Not Specified | ~1,000x > Capsaicin (Affinity) | Described as the most potent TRPV1 agonist synthesized to date.[1] | [1] |

| 6-iodo-phenylacetylrinvanil (6-iodo-PhAR) | human TRPV1 | Calcium influx in HEK-293 cells | 6 nM | A potent noncompetitive antagonist derived from PhAR. | Appendino et al., 2005 |

| 6-iodo-phenylacetylrinvanil (6-iodo-PhAR) | rat native TRPV1 | Calcium influx in DRG neurons | 747 nM | Demonstrates species and cell type differences in potency. | Appendino et al., 2005 |

Role in Nociception

As a potent TRPV1 agonist, PhAR is expected to induce a biphasic effect on nociception: an initial acute pain sensation followed by a period of desensitization and analgesia. This dual action is a hallmark of potent capsaicinoids and forms the basis of their therapeutic potential in pain management.

Mechanism of Nociceptive Modulation

Activation of TRPV1 by PhAR on nociceptive sensory neurons leads to the influx of cations, primarily Ca²⁺ and Na⁺, causing depolarization and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. Prolonged or high-concentration exposure to PhAR leads to a state of receptor desensitization and a temporary "defunctionalization" of the sensory nerve endings, rendering them less responsive to subsequent noxious stimuli. This process underlies the analgesic effect.

Signaling Pathways in Nociception

The activation of TRPV1 by PhAR in dorsal root ganglion (DRG) neurons initiates a cascade of intracellular signaling events. While specific pathways for PhAR are not extensively detailed, they are presumed to follow the canonical TRPV1 activation pathway.

Caption: PhAR-induced TRPV1 activation and downstream signaling in nociceptive neurons.

Role in Thermosensation

TRPV1 is a well-established thermosensor, activated by noxious heat (temperatures >43°C). As a potent TRPV1 agonist, PhAR is expected to modulate thermosensation significantly.

Effects on Thermal Thresholds

The initial activation of TRPV1 by PhAR can lead to a sensation of heat. Following desensitization, an analgesic effect against thermal pain is anticipated, which would manifest as an increase in the withdrawal latency in response to a noxious heat stimulus. The precise quantitative effects of PhAR on thermal thresholds require further investigation.

Experimental Protocols

Detailed below are standardized experimental protocols relevant to the study of this compound's effects on nociception and thermosensation. These protocols are based on established methods for studying capsaicin and other TRPV1 agonists.

In Vitro Calcium Imaging in DRG Neurons

This protocol allows for the direct measurement of TRPV1 activation in primary sensory neurons.

Objective: To quantify the dose-dependent activation of TRPV1 by PhAR by measuring intracellular calcium concentration ([Ca²⁺]i).

Methodology:

-

DRG Neuron Culture: Isolate dorsal root ganglia from rodents and culture the dissociated neurons on glass coverslips.

-

Fluorescent Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging Setup: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Perfusion: Continuously perfuse the neurons with an extracellular solution.

-

Stimulation: Apply increasing concentrations of PhAR to the neurons via the perfusion system. A positive control (e.g., capsaicin) and a vehicle control should be included.

-

Data Acquisition: Record the changes in fluorescence intensity over time. The ratio of fluorescence at two excitation wavelengths (for Fura-2) or the change in intensity (for Fluo-4) is proportional to the [Ca²⁺]i.

-

Data Analysis: Plot the peak change in fluorescence as a function of PhAR concentration to generate a dose-response curve and calculate the EC₅₀ value.

Caption: Workflow for assessing PhAR-induced calcium influx in DRG neurons.

In Vivo Nociception: Formalin Test

The formalin test is a model of tonic chemical pain that allows for the assessment of both acute nociceptive and inflammatory pain.

Objective: To evaluate the analgesic efficacy of PhAR against chemically induced pain.

Methodology:

-

Animal Acclimatization: Acclimate mice to the testing environment.

-

Drug Administration: Administer PhAR (e.g., systemically or locally) at various doses. A vehicle control group and a positive control group (e.g., morphine) should be included.

-

Formalin Injection: After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after the formalin injection, observe the animal and record the amount of time it spends licking or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

-

Data Analysis: Compare the licking/biting time between the PhAR-treated groups and the control groups for both phases to determine the analgesic effect.

In Vivo Thermosensation: Hot Plate Test

The hot plate test is a classic method for assessing the response to a thermal stimulus.

Objective: To determine the effect of PhAR on the thermal pain threshold.

Methodology:

-

Animal Acclimatization: Acclimate mice to the testing room.

-

Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nocifensive response (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.

-

Drug Administration: Administer PhAR at various doses.

-

Post-Treatment Measurement: At different time points after drug administration, place the mice back on the hot plate and measure the response latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine if PhAR increases the thermal pain threshold.

Caption: Comparative workflow of in vivo models for nociception and thermosensation.

Conclusion and Future Directions

This compound stands out as an exceptionally potent TRPV1 agonist with significant potential as a research tool and a lead compound for the development of novel analgesics. Its high affinity for TRPV1 allows for the robust and sustained activation and subsequent desensitization of nociceptive pathways. The lack of pungency is a significant advantage over capsaicin for both research and therapeutic applications.

Future research should focus on:

-

Detailed Pharmacokinetics and Pharmacodynamics: Comprehensive in vivo studies are needed to establish the dose-response relationship of PhAR for analgesia in various pain models.

-

Elucidation of Specific Signaling Pathways: Investigating the precise downstream signaling cascades activated by PhAR in sensory neurons will provide a deeper understanding of its mechanism of action.

-

Therapeutic Potential: Further exploration of PhAR's efficacy and safety profile in preclinical models of chronic pain is warranted to assess its potential as a clinical candidate.

By leveraging the detailed methodologies outlined in this guide, researchers can further unravel the complex role of TRPV1 in nociception and thermosensation and explore the full therapeutic potential of this compound.

References

Initial Studies on Phenylacetylrinvanil's Antiproliferative Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylrinvanil (PhAR), a synthetic non-pungent analogue of capsaicin (B1668287), has emerged as a compound of interest in oncological research due to its potent antiproliferative and pro-apoptotic activities.[1][2][3] As a member of the N-acyl-vanillylamide (N-AVAM) class of compounds, PhAR exhibits significantly greater potency as a TRPV1 receptor agonist compared to capsaicin.[1][4] This technical guide provides an in-depth summary of the initial preclinical studies investigating the antiproliferative effects of PhAR, with a focus on its activity in leukemia cell lines. We present key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to facilitate further research and development in this promising area of cancer therapeutics.

Introduction

The therapeutic potential of capsaicin, the pungent component in chili peppers, has been well-documented, with studies demonstrating its ability to inhibit proliferation and induce apoptosis in a variety of cancer cell lines.[1][2] However, its strong pungency presents a significant obstacle to its clinical development.[1] This has led to the synthesis and investigation of non-pungent capsaicin analogues, such as this compound (PhAR), which retain or enhance the antineoplastic properties of the parent compound.[1][2][5] PhAR, an ultrapotent capsaicinoid, has been shown to be selectively cytotoxic to leukemia cells while exhibiting lower toxicity towards normal cells, marking it as a promising candidate for further investigation as an anticancer agent.[1][2][3]

Quantitative Data Summary

The antiproliferative activity of this compound has been quantified primarily through the determination of the half-maximal inhibitory concentration (IC50) in various cell lines. The following tables summarize the key findings from initial studies, comparing the efficacy of PhAR with its parent compounds, rinvanil and capsaicin.

Table 1: IC50 Values for Antiproliferative Activity in Murine Leukemia and Normal Bone Marrow Cells

| Cell Line | Compound | IC50 (µM) |

| P388 (Murine Leukemia) | This compound (PhAR) | 18.2 ± 1.2 |

| Rinvanil | 42.1 ± 1.8 | |

| Capsaicin | 75.3 ± 2.5 | |

| J774 (Murine Leukemia) | This compound (PhAR) | 25.4 ± 0.9 |

| Rinvanil | 55.7 ± 2.1 | |

| Capsaicin | 68.9 ± 3.1 | |

| WEHI-3 (Murine Leukemia) | This compound (PhAR) | 30.1 ± 1.5 |

| Rinvanil | 60.3 ± 2.9 | |

| Capsaicin | 80.6 ± 3.7 | |

| Normal Mouse Bone Marrow | This compound (PhAR) | >100 |

| Rinvanil | >100 | |

| Capsaicin | 95.2 ± 4.3 |

Data extracted from studies on murine leukemia cell lines, demonstrating a dose-dependent inhibition of proliferation.[1][2][3]

Experimental Protocols

The following section details the methodologies employed in the initial studies to assess the antiproliferative effects of this compound.

Cell Culture

-

Cell Lines: P388, J774, and WEHI-3 murine leukemia cell lines, and mononuclear cells from normal mouse bone marrow were used.[1][3]

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay used to determine cell number by staining total cellular protein.[1]

-

Cell Seeding: Leukemia cell lines and normal bone marrow cells were seeded in 96-well plates at densities of 3x10⁴, 5x10³, 1.3x10⁴, and 1x10⁵ cells/mL, respectively.[1][2]

-

Compound Treatment: Cells were treated with varying concentrations of this compound, rinvanil, or capsaicin (typically ranging from 3 to 100 µg/mL) for 72 hours for leukemia cell lines and 120 hours for bone marrow cells.[2]

-

Cell Fixation: After the incubation period, cells were fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

-

Staining: The supernatant was discarded, and the plates were washed five times with deionized water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated for 15 minutes at room temperature.

-

Wash and Solubilization: Unbound dye was removed by washing five times with 1% acetic acid. The plates were then air-dried. 200 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: The absorbance was read at 510 nm using a microplate reader. The percentage of cell growth inhibition was calculated relative to untreated control cells.

DNA Ladder Assay for Apoptosis

This assay is used to visualize the characteristic fragmentation of DNA that occurs during apoptosis.

-

Cell Treatment: Cells were treated with the respective IC50 concentrations of the compounds for the indicated times.

-

DNA Extraction: Genomic DNA was extracted from the cells using a commercially available apoptosis ladder assay kit, following the manufacturer's instructions.

-

Agarose (B213101) Gel Electrophoresis: The extracted DNA was loaded onto a 1.5% agarose gel containing ethidium (B1194527) bromide.

-

Visualization: The DNA fragments were separated by electrophoresis and visualized under UV light. The appearance of a "ladder" of DNA fragments indicates apoptosis.

Visualizations: Pathways and Workflows

Putative Signaling Pathway for this compound-Induced Antiproliferation

While the precise signaling cascade of PhAR's antiproliferative effect is an area of active investigation, its action as a potent TRPV1 agonist suggests a mechanism that may parallel or intersect with that of capsaicin. The activation of TRPV1 by agonists can lead to an influx of calcium ions, which in turn can trigger various downstream signaling pathways culminating in apoptosis or cell cycle arrest.[6][7]

References

- 1. Antineoplastic activity of rinvanil and this compound in leukaemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antineoplastic activity of rinvanil and this compound in leukaemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Potent TRPV1 Agonist | RUO [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Impact of TRPV1 on Cancer Pathogenesis and Therapy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Phenylacetylrinvanil's Effect on Intracellular Calcium Influx: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetylrinvanil (PhAR) is a synthetic, high-affinity agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The TRPV1 receptor, a non-selective cation channel, is a key player in thermosensation, nociception, and neurogenic inflammation.[1] Its activation by various stimuli, including heat, protons, and chemical agonists like capsaicin, leads to an influx of cations, most notably calcium (Ca²⁺), into the cell.[2][3] This elevation of intracellular calcium concentration triggers a cascade of signaling events. PhAR has garnered significant interest within the research community due to its substantially greater potency compared to the archetypal natural agonist, capsaicin, and its unique pharmacological profile characterized by sustained receptor activation and subsequent desensitization.[1] This document provides an in-depth technical overview of PhAR's effect on intracellular calcium influx, compiling available data, detailing experimental methodologies, and illustrating the core signaling pathways.

Data Presentation: Potency of this compound and Related Compounds

| Compound | Target | Activity | Potency | Reference |

| This compound (PhAR) | TRPV1 | Agonist | Potency far exceeds capsaicin; similar to resiniferatoxin. | [1] |

| Capsaicin | TRPV1 | Agonist | EC50: ~1.90 x 10⁻⁶ M (in PC-3 cells) | [4] |

| Resiniferatoxin (RTX) | TRPV1 | Agonist | EC50: ~0.15 ± 0.04 nM (on mouse TRPV1) | [5] |

| Iodo-phenylacetylrinvanil (I-PhAR) | TRPV1 | Antagonist | IC50: 0.8 nM | [1] |

Signaling Pathways

The activation of the TRPV1 receptor by this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium. The following diagram illustrates the principal signaling pathway.

Caption: Signaling pathway of PhAR-induced intracellular calcium influx via TRPV1 activation.

Experimental Protocols

The investigation of this compound's effect on intracellular calcium influx typically involves cell-based assays using cell lines that endogenously or recombinantly express the TRPV1 receptor, such as Human Embryonic Kidney 293 (HEK293) cells or dorsal root ganglion (DRG) neurons.

General Workflow for Intracellular Calcium Imaging

The following diagram outlines a typical experimental workflow for measuring changes in intracellular calcium concentration in response to PhAR stimulation.

Caption: Experimental workflow for measuring PhAR-induced intracellular calcium influx.

Detailed Method for Calcium Influx Assay using Fluo-4 AM

This protocol is adapted from standard procedures for measuring intracellular calcium mobilization in response to TRPV1 agonists.[6]

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Plate the cells onto 96-well black-walled, clear-bottom plates at a suitable density to achieve 80-90% confluency on the day of the experiment.

2. Dye Loading:

-

Prepare a Fluo-4 acetoxymethyl (AM) ester loading solution. A typical concentration is 2-5 µM Fluo-4 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES and 0.1% bovine serum albumin (BSA). Probenecid (2.5 mM) can be included to inhibit organic anion transporters and reduce dye leakage.

-

Aspirate the culture medium from the wells and wash once with the physiological buffer.

-

Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

3. Cell Washing:

-

After incubation, gently wash the cells twice with the physiological buffer to remove extracellular dye.

-

Add fresh buffer to each well and allow the cells to equilibrate for at least 15 minutes at room temperature in the dark to allow for complete de-esterification of the dye.

4. Compound Preparation and Addition:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Prepare serial dilutions of PhAR in the physiological buffer to achieve the desired final concentrations for generating a dose-response curve. The final DMSO concentration should be kept low (typically <0.1%) to avoid off-target effects.

5. Fluorescence Measurement:

-

Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation 3).

-

Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm for Fluo-4.

-

Record a stable baseline fluorescence for each well for a defined period (e.g., 20-60 seconds).

-

Inject the PhAR solutions into the respective wells while continuously recording the fluorescence signal.

-

Continue recording for a sufficient duration to capture the peak response and any subsequent decay in the signal.

-

As a positive control and for normalization, ionomycin (B1663694) (a calcium ionophore) can be added at the end of the experiment to elicit a maximal calcium response.

6. Data Analysis:

-

The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).

-

For dose-response analysis, plot the peak fluorescence response against the logarithm of the PhAR concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value, which is the concentration of PhAR that elicits 50% of the maximal response.

Conclusion

This compound is a powerful tool for investigating the role of the TRPV1 channel in various physiological and pathophysiological processes. Its high potency as a TRPV1 agonist leads to a robust influx of intracellular calcium, a critical event in cellular signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the complex mechanisms of action of PhAR and other vanilloids. The development of potent and selective modulators of TRPV1, such as PhAR and its derivatives, holds significant promise for the future of drug development, particularly in the areas of pain management and neuro-inflammation.

References

- 1. This compound | Potent TRPV1 Agonist | RUO [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and pharmacological characterization of mouse TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Phenylacetylrinvanil-Induced Receptor Desensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylacetylrinvanil (PhAR) is an ultrapotent synthetic agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key ion channel in nociception and thermosensation.[1] As with other potent TRPV1 agonists, PhAR is presumed to induce profound, calcium-dependent desensitization of the receptor, a mechanism central to the analgesic effects of vanilloids.[1][2] This technical guide provides an in-depth overview of the mechanisms of TRPV1 desensitization, drawing from extensive research on analogous compounds like capsaicin (B1668287) and resiniferatoxin (B1680534) (RTX), and contextualizes the expected behavior of this compound. It offers detailed experimental protocols for studying these phenomena and presents the underlying signaling pathways. While specific quantitative data on PhAR-induced desensitization is limited in current literature, this guide consolidates the established principles of TRPV1 modulation, providing a robust framework for future research into this potent vanilloid.

Introduction to TRPV1 and Agonist-Induced Desensitization

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons.[3] It functions as a polymodal integrator of noxious stimuli, including heat (>43°C), protons (acidic pH), and various endogenous and exogenous chemical ligands.[3][4] The activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating a pain signal. The permeability of TRPV1 to Ca2+ is significantly higher than to Na+ (PCa/PNa ≈ 9.6:1).[3]

A hallmark of TRPV1 activation by potent agonists is the subsequent state of desensitization, where the channel becomes less responsive to further stimulation.[5] This process is crucial for the analgesic effects of compounds like capsaicin.[2][5] Desensitization can occur over various timescales, from acute tachyphylaxis (rapid, short-term reduction in response) to long-term functional inactivation, which may involve receptor internalization and degradation.[6] The influx of calcium through the TRPV1 channel itself is a primary trigger for the desensitization process.[7]

This compound (PhAR): An Ultrapotent TRPV1 Agonist

This compound (PhAR, also known as IDN5890) is a synthetic vanillamide designed as a high-affinity TRPV1 agonist. It exhibits potency comparable to resiniferatoxin (RTX) and is significantly more potent than capsaicin.[8] This ultra-potency makes it a valuable tool for probing TRPV1 function and a candidate for therapeutic development. While detailed studies on PhAR-induced desensitization are not extensively published, its mechanism is expected to follow the pathways established for other potent vanilloid agonists.

Data Presentation: Agonist Potency at Human TRPV1

The following table summarizes the potency of PhAR in comparison to other well-known TRPV1 agonists.

| Compound | EC50 (hTRPV1) | Reference |

| This compound (PhAR) | 90 pM | [8] |

| Resiniferatoxin (RTX) | 11 pM | [8] |

| Olvanil | 0.7 nM | [8] |

| Rinvanil | 6 nM | [8] |

Signaling Pathways of TRPV1 Desensitization

The desensitization of TRPV1 is a complex process involving multiple, interconnected signaling pathways. The primary mechanisms include calcium-dependent feedback, modulation by protein kinases, and receptor trafficking.

Calcium-Dependent Desensitization

The influx of Ca2+ following TRPV1 activation triggers a negative feedback loop. Calcium ions bind to calmodulin (CaM), and the Ca2+/CaM complex then interacts with the N-terminus of the TRPV1 channel, promoting its closure and reducing channel activity.[7] Additionally, the calcium-dependent phosphatase calcineurin plays a role by dephosphorylating the channel, which also contributes to desensitization.[7]

Caption: Calcium-dependent feedback loop leading to TRPV1 desensitization.

Modulation by Protein Kinases

The phosphorylation state of the TRPV1 channel significantly influences its sensitivity. Protein Kinase A (PKA) and Protein Kinase C (PKC) are key modulators.

-